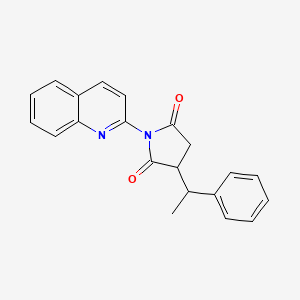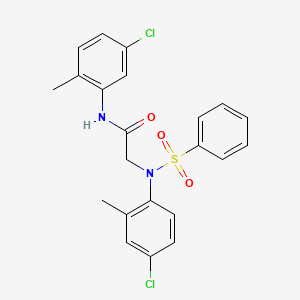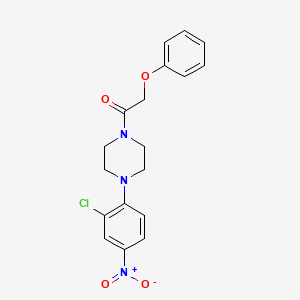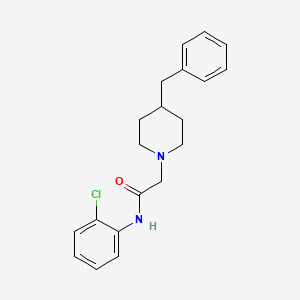
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as PQP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PQP is a pyrrolidine derivative, which has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to modulate the levels of various neurotransmitters and protect against oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects and modulate the levels of various neurotransmitters. Additionally, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have a low toxicity profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its potential therapeutic applications in various diseases and conditions. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One direction is to further investigate the mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its potential therapeutic applications in various diseases and conditions. Another direction is to develop more efficient synthesis methods for 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its derivatives. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione for therapeutic purposes. Finally, research on the pharmacokinetics and pharmacodynamics of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is needed to better understand its potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 2-quinolinecarboxaldehyde with 3-(1-phenylethyl)pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction results in the formation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione as a white solid with a melting point of 238-240 °C.
Applications De Recherche Scientifique
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(1-phenylethyl)-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)17-13-20(24)23(21(17)25)19-12-11-16-9-5-6-10-18(16)22-19/h2-12,14,17H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHODWZWDSSKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylethyl)-1-(quinolin-2-YL)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)



![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)


![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)